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Introduction

Two-pore channels (TPCs) are a family of endo-lysosomal cation channels crucial for a
multitude of cellular processes, including trafficking, signal transduction, and organelle
homeostasis. In mammals, the two principal isoforms, TPC1 and TPC2, exhibit distinct
subcellular localizations and functional properties. While TPC1 is broadly distributed across the
endo-lysosomal system, TPC2 is predominantly found in late endosomes and lysosomes.[1][2]
[3] Differentiating the specific roles of these two isoforms is a key area of research. cis-Ned19,
a potent and cell-permeant antagonist of the calcium-mobilizing second messenger nicotinic
acid adenine dinucleotide phosphate (NAADP), serves as a valuable pharmacological tool to
investigate the differential functions of TPC1 and TPC2.[4][5] This document provides detailed
application notes and protocols for using cis-Ned19 to dissect the contributions of TPC1 versus
TPC2 in cellular signaling pathways.

Key Concepts and Signhaling Pathways

TPCs are key players in NAADP-mediated Ca?* release from acidic organelles. This signaling
cascade is integral to various physiological events. The differential localization and ion
selectivity of TPC1 and TPC2 suggest they mediate distinct cellular responses. TPC2 is
considered a primary NAADP-activated Ca?*-release channel, while TPC1 may have a more
significant role in proton leak and is also activated by cytosolic Ca?*.
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Below is a diagram illustrating the NAADP signaling pathway and the points of intervention for

cis-Ned19.

NAADP Signaling Pathway and cis-Ned19 Inhibition
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NAADP signaling pathway and the inhibitory action of cis-Ned19.

Data Presentation: cis-Ned19 Activity on TPC1 vs.
TPC2

The following table summarizes the reported inhibitory concentrations of cis-Ned19 and its
stereoisomer trans-Ned19 on NAADP-induced Ca?* release, which is primarily mediated by

TPCs. Note that the potency can vary depending on the experimental system.

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b12368896?utm_src=pdf-body
https://www.benchchem.com/product/b12368896?utm_src=pdf-body-img
https://www.benchchem.com/product/b12368896?utm_src=pdf-body
https://www.benchchem.com/product/b12368896?utm_src=pdf-body
https://www.benchchem.com/product/b12368896?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12368896?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Compound Target/System IC50 Reference

NAADP-induced Ca2*
cis-Ned19 release (sea urchin 800 nM

egg homogenate)

Norepinephrine-

induced [Ca?*]i rise

(rat aortic smooth 2.7 uM
muscle cells, TPC1-
dependent)
NAADP-induced Ca2*
trans-Ned19 release (sea urchin 6 nM

egg homogenate)

Norepinephrine-

induced [Caz*]i rise

(rat aortic smooth 8.9 uM
muscle cells, TPC1-

dependent)

Note: While trans-Ned19 is more potent in inhibiting NAADP-induced Ca?* release in sea
urchin egg homogenates, cis-Ned19 has been shown to be more effective in suppressing
TPC1-mediated responses in mammalian vascular smooth muscle cells. This highlights the
importance of empirical validation in the specific cellular context of interest.

Experimental Protocols

Here, we provide detailed protocols for key experiments to investigate the differential functions
of TPC1 and TPC2 using cis-Ned19.

Experimental Workflow:
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General Workflow for TPC Function Analysis
1. Cell Culture
(Expressing TPC1 and/or TPC2)

\/

2. (Optional) siRNA Knockdown
of TPC1 or TPC2

Without knockdown

3. Pre-incubation with cis-Ned19
(or vehicle control)

4. Cellular Stimulation
(e.g., agonist, NAADP-AM)

5. Measurement of Cellular Response

Types of Measurement

Intracellular Ca2+ Imaging Endo-lysosomal Patch Clamp Endocytic Trafficking Assays

6. Data Analysis and Comparison

Click to download full resolution via product page

A generalized workflow for investigating TPC function using cis-Ned19.

Protocol 1: Intracellular Calcium Imaging

This protocol measures changes in cytosolic Ca2* concentration in response to stimuli that
activate TPCs.

Materials:
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e Cells expressing TPC1 and/or TPC2

e Fluorescent Ca?* indicator (e.g., Fura-2 AM, Fluo-4 AM)

e cis-Ned19 (and trans-Ned19 as a control)

 NAADP-AM (cell-permeant NAADP analog) or other relevant agonist
e Balanced salt solution (e.g., HBSS)

e Fluorescence microscope or plate reader

Procedure:

o Cell Preparation: Seed cells on glass-bottom dishes or 96-well plates suitable for
fluorescence imaging.

e Dye Loading: Incubate cells with a Ca2* indicator (e.g., 2-5 uM Fura-2 AM) in HBSS for 30-
60 minutes at 37°C.

e Washing: Wash the cells twice with HBSS to remove excess dye.

e Inhibitor Incubation: Pre-incubate the cells with varying concentrations of cis-Ned19 (e.g., 1-
100 uM) or vehicle control (e.g., DMSO) for 20-30 minutes.

¢ Baseline Measurement: Record the baseline fluorescence for 1-2 minutes.

o Stimulation: Add the agonist (e.g., NAADP-AM or a specific receptor agonist) and continue
recording the fluorescence signal for 5-10 minutes.

» Data Analysis: Calculate the change in fluorescence intensity or the ratio of emissions (for
ratiometric dyes like Fura-2) over time. Compare the amplitude and kinetics of the Ca?*
response in cis-Ned19-treated cells versus control cells. To attribute the response to TPC1
or TPC2, this experiment should be performed in parallel with cells where TPC1 or TPC2 has
been silenced using SiRNA.
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Protocol 2: Endo-lysosomal Patch Clamp
Electrophysiology

This advanced technique allows for the direct measurement of ion currents through TPCs in
their native membrane.

Materials:

Cells overexpressing the TPC isoform of interest
o Patch clamp rig with a low-noise amplifier
» Borosilicate glass capillaries for pipette fabrication

e Solutions:

[¢]

Cytosolic-like solution (for the bath)

[¢]

Lysosomal-like solution (for the pipette)

cis-Ned19

o

NAADP

o

Procedure:

» Lysosome Enlargement (optional but recommended): Treat cells with a vacuolating agent
(e.g., Vacuolin-1) to enlarge endo-lysosomes, making them more accessible for patch
clamping.

o Cell Lysis: Gently lyse the cells to release the enlarged endo-lysosomes.

o Patching: Using a fire-polished pipette filled with the lysosomal-like solution, form a high-
resistance seal (GQ seal) with the membrane of an isolated endo-lysosome.

» Whole-lysosome Configuration: Apply a brief suction to rupture the membrane patch,
achieving the whole-lysosome configuration.
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o Current Recording: Record baseline currents.

o Compound Application: Perfuse the bath with the cytosolic-like solution containing NAADP to
activate TPC currents. Subsequently, apply cis-Ned19 to the bath to observe its inhibitory
effect on the NAADP-induced currents.

o Data Analysis: Analyze the current-voltage (I-V) relationship and the percentage of current
inhibition by cis-Ned19. Compare the inhibitory effects on TPC1 versus TPC2 currents.

Protocol 3: Endocytic Trafficking Assay

This protocol assesses the role of TPC1 and TPC2 in endocytic trafficking pathways, which can
be differentially affected by the loss of TPC function.

Materials:
e Cells expressing TPC1 and/or TPC2

o Fluorescently labeled cargo (e.g., fluorescent dextran, EGF-Alexa Fluor, Cholera Toxin
Subunit B-FITC)

e cis-Ned19

o Fixative (e.g., 4% paraformaldehyde)

e Mounting medium with DAPI

o Confocal microscope

Procedure:

« Inhibitor Treatment: Pre-incubate cells with cis-Ned19 or vehicle control for 30 minutes.

o Cargo Internalization: Add the fluorescently labeled cargo to the medium and incubate for a
specific time (e.g., 15-60 minutes) to allow for internalization.

e Washing: Wash the cells thoroughly with cold PBS to remove non-internalized cargo.
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o Chase (optional): For pulse-chase experiments, incubate the cells in cargo-free medium for
various time points to follow the trafficking of the internalized cargo through different
endosomal compartments.

o Fixation and Staining: Fix the cells, and if necessary, permeabilize and stain for specific
endosomal markers (e.g., EEAL for early endosomes, LAMP1 for lysosomes). Counterstain
nuclei with DAPI.

e Imaging and Analysis: Acquire images using a confocal microscope. Quantify the
colocalization of the fluorescent cargo with endosomal markers or the overall intracellular
distribution of the cargo. Compare the trafficking phenotype in cis-Ned19-treated cells with
control cells and with cells lacking TPC1 or TPC2.

Conclusion

cis-Ned19 is a powerful tool for dissecting the distinct physiological roles of TPC1 and TPC2.
By employing the protocols outlined above, researchers can effectively investigate the
differential involvement of these two important ion channels in NAADP-mediated signaling, ion
homeostasis, and endo-lysosomal trafficking. The strategic use of cis-Ned19, in conjunction
with molecular techniques such as siRNA-mediated knockdown, will continue to advance our
understanding of TPC biology and their potential as therapeutic targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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